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Compound of Interest

Compound Name:
1-(Phenoxymethyl)-1H-

benzotriazole

Cat. No.: B039042 Get Quote

A Comparative Guide for Researchers

In the landscape of pharmaceutical research and drug development, the unambiguous

structural confirmation of novel chemical entities is paramount. For adducts of 1-
(phenoxymethyl)-1H-benzotriazole, a heterocyclic compound with a versatile chemical

profile, a multi-pronged spectroscopic approach is essential. This guide provides a comparative

analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared

(IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm the structure

of these adducts. The information is tailored for researchers, scientists, and drug development

professionals, offering detailed experimental protocols and comparative data to support

structural verification.

Comparative Spectroscopic Data Analysis
The structural confirmation of 1-(phenoxymethyl)-1H-benzotriazole relies on the synergistic

interpretation of data from various spectroscopic methods. Each technique provides unique

insights into the molecular architecture. Below is a summary of the expected and comparative

data for the title compound, based on established spectral data for its core components, 1H-

benzotriazole and related derivatives.

Table 1: Comparative ¹H NMR Data
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Proton Assignment

Expected Chemical

Shift (δ, ppm) in

CDCl₃

Reference Chemical

Shift (δ, ppm) for 1H-

Benzotriazole-1-

methanol

Reference Chemical

Shift (δ, ppm) for 1H-

Benzotriazole[1]

H-4, H-7

(Benzotriazole)
7.90 - 8.10 (d) 8.08 (d) 7.97 (m)

H-5, H-6

(Benzotriazole)
7.30 - 7.50 (m) 7.44 - 7.60 (m) 7.37 (m)

Methylene (-CH₂-) 6.00 - 6.20 (s) 6.06 (s) -

Phenyl H-2', H-6' 6.80 - 7.00 (d) - -

Phenyl H-3', H-5' 7.20 - 7.40 (t) - -

Phenyl H-4' 6.90 - 7.10 (t) - -

Table 2: Comparative ¹³C NMR Data

Carbon Assignment
Expected Chemical Shift (δ,

ppm) in CDCl₃

Reference Chemical Shift (δ,

ppm) for 1H-Benzotriazole

C-3a, C-7a (Benzotriazole) 132.0 - 134.0 132.7

C-4, C-7 (Benzotriazole) 127.0 - 129.0 127.9

C-5, C-6 (Benzotriazole) 124.0 - 126.0 124.2

Methylene (-CH₂-) 70.0 - 75.0 -

Phenyl C-1' 157.0 - 159.0 -

Phenyl C-2', C-6' 114.0 - 116.0 -

Phenyl C-3', C-5' 129.0 - 131.0 -

Phenyl C-4' 121.0 - 123.0 -

Table 3: Key IR Absorption Bands
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Functional Group
Expected Wavenumber

(cm⁻¹)

Reference Data for 1H-

Benzotriazole (cm⁻¹)[2]

C-H aromatic stretching 3050 - 3150 ~3100

C-H aliphatic stretching 2850 - 3000 -

C=C aromatic stretching 1450 - 1600 1450, 1590

N=N stretching (in triazole) 1580 - 1620 ~1618

C-O-C stretching 1200 - 1250 -

C-N stretching 1100 - 1200 ~1170

Table 4: Mass Spectrometry Fragmentation

Technique Expected m/z Values Interpretation

Electrospray Ionization (ESI-

MS)
226.0975 [M+H]⁺

Molecular ion peak confirming

the molecular weight of 225.25

g/mol .[3]

119.0560
Fragment corresponding to the

benzotriazole cation.

107.0497
Fragment corresponding to the

phenoxymethyl cation.

91.0548

Fragment corresponding to the

tropylium ion from the phenyl

group.

Experimental Protocols
Detailed and standardized experimental procedures are critical for obtaining high-quality,

reproducible spectroscopic data.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the 1-(phenoxymethyl)-1H-benzotriazole adduct

in approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully

dissolved.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Number of scans: 16-32

Relaxation delay: 1.0 s

Pulse width: 90°

Spectral width: -2 to 12 ppm

¹³C NMR Acquisition:

Number of scans: 1024-4096

Relaxation delay: 2.0 s

Pulse program: Proton-decoupled

Spectral width: 0 to 200 ppm

Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16

ppm for ¹³C).

2. Infrared (IR) Spectroscopy

Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of

the solid sample directly on the ATR crystal. For KBr pellets, mix ~1 mg of the sample with

~100 mg of dry KBr powder and press into a transparent disk.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
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Data Acquisition:

Spectral range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of scans: 16-32

Data Processing: Perform a background subtraction using the spectrum of the empty ATR

crystal or a pure KBr pellet.

3. Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the sample (10-100 µg/mL) in a suitable

solvent such as methanol or acetonitrile.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped

with an electrospray ionization (ESI) source.

Data Acquisition (Positive Ion Mode):

Ionization mode: Electrospray (ESI)

Capillary voltage: 3-4 kV

Source temperature: 100-150 °C

Mass range: m/z 50-500

Data Processing: Calibrate the mass axis using a known standard. Analyze the resulting

spectrum for the molecular ion peak and characteristic fragment ions.

Visualizing the Workflow and Structural
Relationships
To further clarify the process of structural confirmation and the relationships between the

different spectroscopic techniques, the following diagrams are provided.
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1-(Phenoxymethyl)-1H-benzotriazole
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NMR:
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- Aromatic C-H
- Aliphatic C-H
- C-O-C stretch

MS:
- Molecular Ion Peak

- Benzotriazole fragment
- Phenoxymethyl fragment

Phenoxymethyl Group N-CH₂-O Linkage

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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